3,4-Diacetoxy-1-butene Sourcing: Superior Isomer Selectivity and Yield via Epoxide Route vs. Acetoxylation
3,4-Diacetoxy-1-butene can be produced with markedly higher yield and selectivity via the continuous ring-opening of 3,4-epoxy-1-butene (EpB) with acetic anhydride using an in situ formed potassium acetate catalyst, compared to its production as a minor byproduct in the direct acetoxylation of 1,3-butadiene. The epoxide route is reported to achieve a 79% yield and 90% selectivity for the target compound [1]. In stark contrast, the direct liquid-phase diacetoxylation of 1,3-butadiene using a Pd/Te/C catalyst yields the target 3,4-diacetoxy-1-butene as a minor component (10% yield), with the major product being trans-1,4-diacetoxy-2-butene (75% yield) [2]. This represents a 7.9-fold difference in yield between the optimized dedicated synthesis and the mixed-isomer byproduct stream.
| Evidence Dimension | Synthetic yield and selectivity |
|---|---|
| Target Compound Data | 79% yield, 90% selectivity (from EpB/Ac2O route) |
| Comparator Or Baseline | 1,3-Butadiene acetoxylation (Pd/Te/C catalyst): 10% yield for 3,4-isomer; 75% yield for trans-1,4-isomer |
| Quantified Difference | 7.9-fold higher yield for target compound via dedicated EpB route vs. diacetoxylation byproduct yield |
| Conditions | Epoxide route: EpB + Ac2O, KOAc (in situ from K2CO3), continuous process [1]; Acetoxylation: 1,3-butadiene, acetic acid, O2, Pd/Te/C catalyst, 90°C, liquid phase [2] |
Why This Matters
Procurement from suppliers utilizing the dedicated epoxide route ensures access to a high-purity, high-yield monomer stream, critical for reproducible copolymerization kinetics and minimizing purification burdens versus isolating the 3,4-isomer from a low-yield (10%) mixed isomer stream.
- [1] Barbee, R. B., Matayabas, J. C., Jr., & Gilmer, J. W. (2000). Continuous process for the production of diacetoxybutene. U.S. Patent No. 6,072,079. Washington, DC: U.S. Patent and Trademark Office. Assigned to Eastman Chemical Company. View Source
- [2] Institut Français du Pétrole. (1979). Liquid-phase diacetoxylation of 1,3-butadiene with Pd/Te/C catalyst. Journal of Catalysis, 58(2). OSTI ID: 6916508. View Source
